molecular formula C14H14ClNO B11862843 N-(4-Chlorophenyl)-3-methoxy-N-methylaniline

N-(4-Chlorophenyl)-3-methoxy-N-methylaniline

Cat. No.: B11862843
M. Wt: 247.72 g/mol
InChI Key: ZYYWMNAUPVVLDY-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-3-methoxy-N-methylaniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a 4-chlorophenyl group, a methoxy group, and a methylated aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-3-methoxy-N-methylaniline typically involves the reaction of 4-chloroaniline with 3-methoxybenzaldehyde in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-pressure hydrogenation techniques can also be employed to achieve large-scale synthesis . The purification of the final product is typically done through recrystallization or column chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-3-methoxy-N-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in ethanol, LiAlH4 in ether.

    Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Methoxy-substituted aniline derivatives.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-3-methoxy-N-methylaniline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the biosynthesis of bacterial cell walls, thereby exhibiting antimicrobial properties . Additionally, it can interact with viral proteins, inhibiting their replication and spread .

Comparison with Similar Compounds

N-(4-Chlorophenyl)-3-methoxy-N-methylaniline can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to undergo a variety of chemical reactions, making it a valuable intermediate in organic synthesis. Additionally, its potential biological activities make it a promising candidate for further investigation in medicinal chemistry and related disciplines.

Properties

Molecular Formula

C14H14ClNO

Molecular Weight

247.72 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-methoxy-N-methylaniline

InChI

InChI=1S/C14H14ClNO/c1-16(12-8-6-11(15)7-9-12)13-4-3-5-14(10-13)17-2/h3-10H,1-2H3

InChI Key

ZYYWMNAUPVVLDY-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)Cl)C2=CC(=CC=C2)OC

Origin of Product

United States

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